molecular formula C11H16F3NO3 B1406676 tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate CAS No. 1803609-28-0

tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate

Cat. No.: B1406676
CAS No.: 1803609-28-0
M. Wt: 267.24 g/mol
InChI Key: XDYXCXMMKKEGSA-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate is a chemical compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring that contains a trifluoromethyl group and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative containing a trifluoromethyl group and a ketone functional group. The reaction is typically carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate can be compared with similar compounds such as:

Biological Activity

tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16F3NO3
  • Molecular Weight : 267.25 g/mol
  • CAS Number : 1803609-28-0

Synthesis

The synthesis of this compound typically involves:

  • Reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl derivative.
  • Use of bases like cesium carbonate (Cs2CO3) and palladium catalysts in solvents such as 1,4-dioxane.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and ketone functional groups enhance its reactivity and binding affinity, influencing various biochemical pathways.

Antifungal Activity

Research has evaluated the antifungal properties of this compound against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The compound has shown promising results in inhibiting fungal growth, although it is slightly less potent than its parent compound without the trifluoromethyl group .

Lipophilicity and Metabolic Stability

The introduction of the trifluoromethyl-cyclobutyl group has been shown to increase lipophilicity:

  • Log D Increase : Replacement of the tert-butyl group with the trifluoromethyl-cyclobutane resulted in an increase of approximately 0.4–0.5 units in log D values for various model compounds .

However, the effect on metabolic stability varies:

  • In some cases, it led to decreased metabolic stability (e.g., Tebutam), while in others, it increased stability (e.g., Butenafine) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Antifungal ActivityInhibition of Trichophyton strains
LipophilicityIncreased log D by 0.4–0.5 units
Metabolic StabilityVariable effects; decreased or increased stability

Case Studies

  • Butenafine Analogue Study : The antifungal activity of Butenafine was compared with its trifluoromethyl analogue, showing that while both compounds were effective, the original drug was slightly more potent against tested fungal strains .
  • Lipophilicity Analysis : A comprehensive study on several bioactive compounds demonstrated that replacing tert-butyl with trifluoromethyl-cyclobutane significantly influenced their hydrophobic properties, which is critical for drug design .

Properties

IUPAC Name

tert-butyl N-[[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-6-10(11(12,13)14)4-7(16)5-10/h4-6H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXCXMMKKEGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(=O)C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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